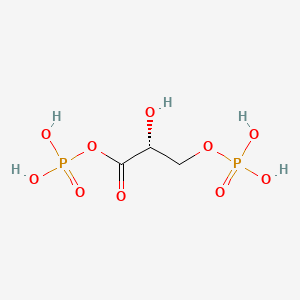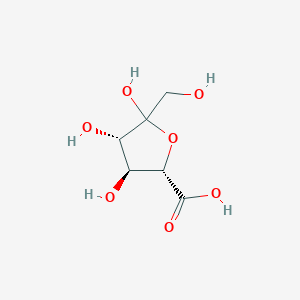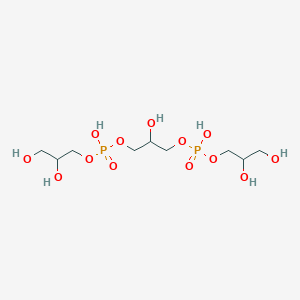![molecular formula C24H53NO6P+ B1196397 2-[[(2R)-3-十六烷氧基-2-羟基丙氧基]-羟基磷酰基]氧基乙基-三甲基氮杂鎓 CAS No. 201216-37-7](/img/structure/B1196397.png)
2-[[(2R)-3-十六烷氧基-2-羟基丙氧基]-羟基磷酰基]氧基乙基-三甲基氮杂鎓
描述
Lyso-PAF C-16-d4 contains four deuterium atoms at the 7, 7', 8, and 8' positions of the hexadecyl moiety. It is intended for use as an internal standard for the quantification of PAF C-16 by GC- or LC-mass spectrometry. Lyso-PAF C-16 can be formed by either the action of PAF-AH on PAF C-16,1 or by the action of a CoA-independent transacylase on 1-O-hexadecyl-2-acyl-glycerophosphocholine. Lyso-PAF C-16 is a substrate for either PAF C-16 formation by the remodeling pathway4 or selective acylation with arachidonic acid by a CoA-independent transacylase.
Lyso-PAF C-16-d4 is a monoalkylglycerophosphocholine.
2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium is a natural product found in Marphysa sanguinea with data available.
科学研究应用
Biocompatible Coatings
This compound can be used to create biocompatible coatings on medical devices and implants. The phospholipid nature of the compound provides excellent compatibility with biological tissues, reducing the risk of rejection and inflammation. It can form a hydrophilic surface that resists protein adsorption and cell adhesion, which is crucial for implants and devices that come into contact with blood or tissue .
Drug Delivery Systems
Due to its biocompatibility and ability to form liposomes, this compound is ideal for creating targeted drug delivery systems. It can encapsulate drugs, protecting them from degradation before they reach their target site. This application is particularly valuable in chemotherapy, where minimizing the side effects on healthy cells is crucial .
Biosensors and Bioprobes
The compound’s structural similarity to cell membrane components makes it suitable for use in biosensors and bioprobes. It can be used to modify electrodes or other sensor surfaces to improve their sensitivity and selectivity for detecting biological molecules, such as proteins or DNA .
Microfluidic Devices
In microfluidics, the compound can be used to modify the channels and chambers of devices to prevent biofouling. This ensures that the microfluidic device operates efficiently over longer periods without interference from unwanted biological matter .
Artificial Organs
For artificial organs, such as artificial kidneys or livers, this compound can be used to create membranes that mimic the natural organ’s function. These membranes can selectively allow the passage of certain molecules while blocking others, mimicking the selective permeability of biological membranes .
Tissue Engineering
In tissue engineering, the compound can be used as a scaffold material to promote cell growth and differentiation. Its biocompatibility ensures that it provides a conducive environment for tissue regeneration .
Antifouling Surfaces
The compound’s ability to resist protein adsorption makes it an excellent choice for creating antifouling surfaces in marine applications. It can be applied to ship hulls or underwater structures to prevent the growth of marine organisms .
Environmental Biosensors
Lastly, the compound can be utilized in environmental biosensors to detect pollutants or pathogens. Its ability to interact with a wide range of biological entities makes it a versatile tool for monitoring environmental health .
属性
IUPAC Name |
2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h24,26H,5-23H2,1-4H3/p+1/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBPIWYTPAXCFJ-XMMPIXPASA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H53NO6P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





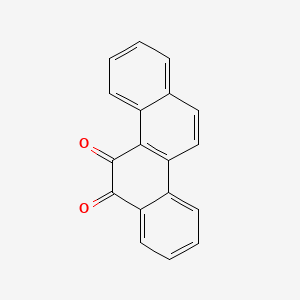
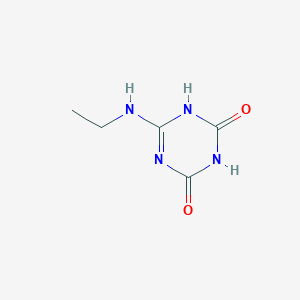


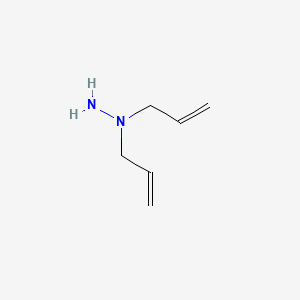


![4-[2-(4-Chlorophenyl)oxolan-2-yl]piperidine](/img/structure/B1196329.png)
